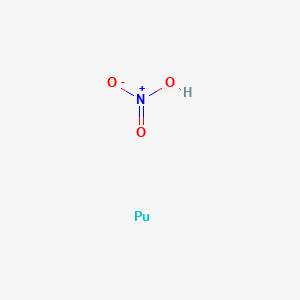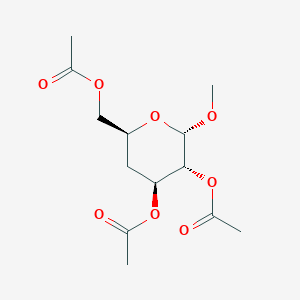
Triethylhexadecylammonium chloride
Übersicht
Beschreibung
Triethylhexadecylammonium chloride: is a quaternary ammonium compound with the chemical formula C22H48ClN . It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in a variety of chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylhexadecylammonium chloride can be synthesized through the reaction of hexadecylamine with triethylamine in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where hexadecylamine and triethylamine are combined under controlled conditions. The reaction is monitored to ensure complete conversion to the desired product. The resulting compound is then purified through crystallization or distillation processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Triethylhexadecylammonium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, the compound can participate in such reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other chemical processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted ammonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding amine oxides.
Reduction Products: Reduction can yield secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethylhexadecylammonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield.
Biology: In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules. It is also employed in the preparation of liposomes and other vesicular structures for drug delivery studies.
Medicine: The compound has applications in the formulation of pharmaceuticals, particularly in the development of topical and transdermal drug delivery systems. Its surfactant properties help in enhancing the absorption of drugs through the skin.
Industry: In the industrial sector, this compound is used in the production of detergents, fabric softeners, and antistatic agents. It is also utilized in water treatment processes to remove impurities and contaminants.
Wirkmechanismus
The primary mechanism of action of triethylhexadecylammonium chloride involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in the solubilization of drugs and other hydrophobic compounds.
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane.
Enzyme Inhibition: It can inhibit certain enzymes by interacting with their active sites, thereby affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Hexadecyltrimethylammonium chloride: Similar in structure but with different alkyl groups, used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with shorter alkyl chains, used in similar applications.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides, widely used as a disinfectant and preservative.
Uniqueness: Triethylhexadecylammonium chloride is unique due to its specific alkyl chain length and the presence of triethyl groups. This structure provides distinct surfactant properties, making it particularly effective in applications requiring strong micelle formation and solubilization capabilities.
Eigenschaften
IUPAC Name |
triethyl(hexadecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPGURUIRLDHAB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927849 | |
| Record name | N,N,N-Triethylhexadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13287-79-1 | |
| Record name | 1-Hexadecanaminium, N,N,N-triethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylhexadecylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Triethylhexadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylhexadecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)







